molecular formula C24H33N3O2 B1683583 way100135 CAS No. 133025-23-7

way100135

Cat. No.: B1683583
CAS No.: 133025-23-7
M. Wt: 395.5 g/mol
InChI Key: UMTDAKAAYOXIKU-UHFFFAOYSA-N
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Description

WAY 100135 is a compound belonging to the phenylpiperazine family. It is primarily used in scientific research as a serotonergic drug. WAY 100135 acts as a potent antagonist of the 5-hydroxytryptamine 1A receptor, which is a subtype of serotonin receptor. Initially, it was believed to be highly selective for this receptor, but further studies revealed that it also acts as a partial agonist of the 5-hydroxytryptamine 1D receptor and, to a lesser extent, the 5-hydroxytryptamine 1B receptor .

Preparation Methods

The synthesis of WAY 100135 involves several steps. The key synthetic route includes the reaction of tert-butylamine with 3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanoyl chloride. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for WAY 100135 are not widely documented, as it is primarily used for research purposes rather than large-scale industrial applications.

Chemical Reactions Analysis

WAY 100135 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: WAY 100135 can undergo substitution reactions, particularly at the piperazine ring, to form derivatives with different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

WAY 100135 has several scientific research applications, including:

    Neuroscience: It is used to study the role of serotonin receptors in the brain and their involvement in various neurological and psychiatric disorders.

    Pharmacology: Researchers use WAY 100135 to investigate the pharmacological properties of serotonin receptor antagonists and their potential therapeutic applications.

    Behavioral Studies: The compound is employed in animal studies to understand the effects of serotonin receptor modulation on behavior and cognition.

    Drug Development: WAY 100135 serves as a reference compound in the development of new drugs targeting serotonin receptors

Comparison with Similar Compounds

WAY 100135 is often compared with other serotonin receptor antagonists, such as WAY 100635. While both compounds are potent antagonists of the 5-hydroxytryptamine 1A receptor, WAY 100635 is considered to be more selective and potent. WAY 100635 also acts as a potent agonist at the dopamine D4 receptor, which limits its selectivity. Other similar compounds include:

WAY 100135 remains unique due to its partial agonist activity at the 5-hydroxytryptamine 1D receptor, which distinguishes it from other serotonin receptor antagonists.

Properties

IUPAC Name

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4/h5-13,20H,14-18H2,1-4H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTDAKAAYOXIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80927903
Record name N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133025-23-7
Record name N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133025-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Way 100135
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133025237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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